molecular formula C60H80N14O15 B13788094 Abz-eifvkkq-eddnp

Abz-eifvkkq-eddnp

Cat. No.: B13788094
M. Wt: 1237.4 g/mol
InChI Key: VMCWGIFKQWROBU-JHPDXQNXSA-N
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Preparation Methods

The synthesis of Abz-eifvkkq-eddnp involves solid-phase peptide synthesis (SPPS) methodology. The process begins with the synthesis of an Nα-Boc or Fmoc derivative of glutamic acid, with the α-carboxyl group bound to N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp), providing the quencher moiety attached to the C-terminus of the substrate. The fluorescent donor group, ortho-aminobenzoic acid (Abz), is incorporated into the resin-bound peptide in the last coupling cycle . This method allows for the precise assembly of the peptide sequence and the incorporation of the fluorogenic groups.

Chemical Reactions Analysis

Abz-eifvkkq-eddnp undergoes various chemical reactions, primarily hydrolysis, catalyzed by proteases. The hydrolysis of Abz-peptidyl-EDDnp substrates is monitored by measuring the fluorescence of the Abz group. Common reagents used in these reactions include proteases such as neutrophil elastase, proteinase 3, and cathepsin G . The major products formed from these reactions are the cleaved peptide fragments, which can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry .

Mechanism of Action

The mechanism of action of Abz-eifvkkq-eddnp involves the cleavage of the peptide bond by proteases, leading to the separation of the Abz and EDDnp groups. This separation results in the release of fluorescence, which can be measured spectrofluorometrically. The molecular targets of this compound are the active sites of proteases, where the peptide bond cleavage occurs . The pathways involved include the enzymatic hydrolysis of the peptide substrate, which is essential for the regulation of protease activities in biological systems .

Comparison with Similar Compounds

Abz-eifvkkq-eddnp is similar to other fluorogenic substrates used in protease assays, such as Abz-GFSPFR-EDDnp and Abz-GFSPFRQ-EDDnp. These compounds also contain the ortho-aminobenzoyl and dinitrophenyl groups, which serve as the donor-acceptor pairs for fluorescence quenching . this compound is unique in its specific peptide sequence, which can be tailored to target different proteases. This specificity allows for more precise measurements of protease activities compared to other substrates .

Properties

Molecular Formula

C60H80N14O15

Molecular Weight

1237.4 g/mol

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[(2-aminobenzoyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C60H80N14O15/c1-5-36(4)52(72-56(81)45(26-28-50(76)77)66-53(78)40-20-12-13-21-41(40)62)60(85)70-47(33-38-18-10-7-11-19-38)58(83)71-51(35(2)3)59(84)69-46(32-37-16-8-6-9-17-37)57(82)67-43(22-14-15-29-61)55(80)68-44(25-27-49(63)75)54(79)65-31-30-64-42-24-23-39(73(86)87)34-48(42)74(88)89/h6-13,16-21,23-24,34-36,43-47,51-52,64H,5,14-15,22,25-33,61-62H2,1-4H3,(H2,63,75)(H,65,79)(H,66,78)(H,67,82)(H,68,80)(H,69,84)(H,70,85)(H,71,83)(H,72,81)(H,76,77)/t36-,43-,44-,45-,46-,47-,51-,52-/m0/s1

InChI Key

VMCWGIFKQWROBU-JHPDXQNXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CC=CC=C4N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C4=CC=CC=C4N

Origin of Product

United States

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